molecular formula C17H23NO3S B11637128 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide

Cat. No.: B11637128
M. Wt: 321.4 g/mol
InChI Key: NGNDJNAOGXWTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a Diels-Alder reaction between furan and maleic anhydride. This reaction yields 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride, which is then converted to the corresponding diester in methanol with concentrated hydrochloric acid .

The next step involves the introduction of the sulfonamide group. This can be done by reacting the diester with methanesulfonyl chloride in the presence of a base such as triethylamine. The final step is the coupling of the sulfonamide with 3-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclo[2.2.1]heptane ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid
  • 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonyl chloride
  • 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonamide

Uniqueness

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of the 3-methylphenyl group. This structural feature may confer distinct bioactivity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3

InChI Key

NGNDJNAOGXWTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.